2-Benzamido-2-hydroxybutyric acid
Description
2-Benzamido-2-hydroxybutyric acid is a substituted benzamide derivative characterized by a hydroxybutyric acid backbone linked to a benzamido group. The hydroxybutyric acid moiety introduces polarity and hydrogen-bonding capacity, which may influence solubility, crystallinity, and biological interactions compared to simpler benzamides.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-benzamido-2-hydroxybutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-11(16,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
AVMDEKLCSNVWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)(NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-hydroxybutyric acid typically involves the reaction of benzamide with 2-hydroxybutyric acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize the reaction rate and product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as biocatalysis. For instance, recombinant Escherichia coli strains can be engineered to produce the compound through a cascade biocatalysis system. This method not only enhances the yield but also ensures the production of optically pure enantiomers, which are crucial for specific applications .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamido-2-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
Scientific Research Applications
2-Benzamido-2-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including biodegradable polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Industry: The compound is used in the production of biodegradable materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzamido-2-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Comparisons:
Hydrophilicity vs. Lipophilicity: The hydroxybutyric acid chain in 2-benzamido-2-hydroxybutyric acid enhances hydrophilicity compared to 2-benzamido-2-phenylacetic acid, which has a lipophilic phenyl group. This difference impacts solubility and bioavailability .
Synthetic Routes: this compound may be synthesized via carbodiimide-mediated coupling of benzamide derivatives with hydroxybutyric acid, analogous to methods used for 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid . Ethoxy-containing analogs (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) require esterification steps, introducing hydrolytic instability compared to the hydroxybutyric acid variant .
Biological Activity: Benzamides with amino groups (e.g., 2-aminobenzamide) show potent inhibition of poly(ADP-ribose) polymerases (PARPs), while hydroxybutyric acid derivatives may target oxidoreductases or metal-binding enzymes due to their chelating -OH and carboxylate groups .
Crystallinity and Stability :
- Phenyl-substituted analogs (e.g., 2-benzamido-2-phenylacetic acid) exhibit stronger π-π stacking, leading to higher melting points and crystallinity compared to hydroxybutyric acid derivatives, which may form intramolecular hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
